molecular formula C17H13FN6 B10871005 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10871005
M. Wt: 320.32 g/mol
InChI Key: AMTHDSFEAUMBMF-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by its fused triazolo-pyrimidine ring system, which is further substituted with a fluorophenyl group and a pyrazolyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step often involves the cyclization of the intermediate compounds to form the triazolo-pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the pyrazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C17H13FN6/c18-11-6-4-10(5-7-11)14-8-15(22-21-14)16-20-17-12-2-1-3-13(12)19-9-24(17)23-16/h4-9H,1-3H2,(H,21,22)

InChI Key

AMTHDSFEAUMBMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC(=NN4)C5=CC=C(C=C5)F

Origin of Product

United States

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